molecular formula C13H11NO2 B596796 2-(3-Aminocarbonylphenyl)phenol CAS No. 1261946-86-4

2-(3-Aminocarbonylphenyl)phenol

Cat. No. B596796
CAS RN: 1261946-86-4
M. Wt: 213.236
InChI Key: BHHYVGSHGATIAV-UHFFFAOYSA-N
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Description

“2-(3-Aminocarbonylphenyl)phenol” is a type of phenolic compound. Phenols are named using the rules for aromatic compounds and are very weak acids . They contain an -OH group attached to a hydrocarbon . Phenol can lose a hydrogen ion because the phenoxide ion formed is stabilised to some extent . The negative charge on the oxygen atom is delocalised around the ring .


Synthesis Analysis

Phenolic compounds can be synthesized via various methods. One efficient protocol involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another method involves nucleophilic aromatic substitution .


Molecular Structure Analysis

Phenolic compounds contain a phenol moiety, which is a benzene ring substituted with a hydroxyl group . A new Schiff base ligand (E)-2-(((3 aminophenyl)imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .


Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . They also have specific chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Mechanism of Action

The mechanism of action of 2-(3-Aminocarbonylphenyl)phenol is not fully understood, but it is believed to involve the interaction of the compound with specific biological targets. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes. In imaging applications, this compound acts as a fluorescent probe by binding to specific biological molecules and emitting light when excited by a light source.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on the specific application. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In imaging applications, this compound has been used to detect specific biological molecules with high sensitivity and specificity. In materials science, this compound has been utilized for the development of sensors and other devices with high sensitivity and selectivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-Aminocarbonylphenyl)phenol for lab experiments is its versatility and potential applications in various fields. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations, including its potential toxicity and limited solubility in water, which can affect its biological activity and imaging capabilities.

Future Directions

For 2-(3-Aminocarbonylphenyl)phenol research include the development of new synthetic methods, investigation of its potential applications in other fields, and optimization of its biological activity and imaging capabilities.

Synthesis Methods

The synthesis of 2-(3-Aminocarbonylphenyl)phenol involves the reaction of 3-aminosalicylic acid with 2-hydroxybenzaldehyde in the presence of a catalyst. The reaction takes place in a solvent such as ethanol, and the resulting product is purified by recrystallization. The yield of this compound is typically around 70-80%.

Scientific Research Applications

2-(3-Aminocarbonylphenyl)phenol has been studied for its potential applications in various areas of research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In biochemistry, this compound has been used as a fluorescent probe for imaging and detecting biological molecules such as proteins and nucleic acids. In materials science, this compound has been utilized for the development of sensors and other devices.

Safety and Hazards

Phenol is an antiseptic and disinfectant. It is active against a wide range of micro-organisms including some fungi and viruses, but is only slowly effective against spores . Phenol is a toxic compound whose vapours are corrosive to the skin, eyes, and respiratory tract .

properties

IUPAC Name

3-(2-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)15/h1-8,15H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHYVGSHGATIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683479
Record name 2'-Hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261946-86-4
Record name [1,1′-Biphenyl]-3-carboxamide, 2′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261946-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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